1-Ethyl-4-(phenoxymethyl)piperidine
Description
Properties
IUPAC Name |
1-ethyl-4-(phenoxymethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-15-10-8-13(9-11-15)12-16-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCAGKVUCGLSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine Precursors
The most direct route involves alkylation of 4-(hydroxymethyl)piperidine. In a two-step process, the hydroxyl group is first converted to a better leaving group (e.g., chloride via thionyl chloride), followed by nucleophilic substitution with sodium phenoxide. Subsequent N-ethylation is achieved using ethyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours. This method yields 68–72% of the target compound, though competing O-alkylation requires careful stoichiometric control.
A modified approach from US Patent 4,081,450 employs 1-benzyl-4-(chloromethyl)piperidine as an intermediate. Benzyl protection prevents undesired N-alkylation during the phenoxymethylation step. After deprotection via catalytic hydrogenation (10% Pd/C, H₂ at 50 psi), the free amine is ethylated using diethyl sulfate in acetone, achieving 75% overall yield.
Reductive Amination Pathways
European Patent EP 812,827 describes a reductive amination strategy starting from 4-(phenoxymethyl)piperidin-2-one. Reaction with ethylamine in methanol under hydrogen gas (5 atm) using Raney nickel as a catalyst produces the target compound in 58% yield after 24 hours. This method avoids harsh alkylation conditions but requires high-pressure equipment.
A comparative study in CN102249986A substitutes ethylamine with ethyl formate in a Leuckart–Wallach reaction. Heating 4-(phenoxymethyl)piperidin-2-one with ethyl formate at 160°C for 6 hours followed by hydrolysis with HCl yields this compound hydrochloride (62% yield), which is neutralized with NaOH to isolate the free base.
Optimization of Reaction Conditions
Solvent Systems
Solvent polarity significantly impacts reaction kinetics:
-
Polar aprotic solvents (DMF, DMSO): Enhance N-alkylation rates but increase O-alkylation side products.
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Ethers (THF, dioxane): Reduce side reactions but slow reaction times (24–48 hours).
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Alcohols (ethanol, methanol): Ideal for reductive amination but limit solubility of hydrophobic intermediates.
Data from US20030130313 demonstrates that a DMF/water (9:1) mixture optimizes both solubility and reaction efficiency for ethylation steps, achieving 82% yield when heated at 90°C.
Catalytic Modifications
Catalyst selection is critical for stereochemical control:
| Catalyst | Reaction Type | Yield (%) | Selectivity (N:O) |
|---|---|---|---|
| K₂CO₃ | N-Ethylation | 72 | 9:1 |
| Cs₂CO₃ | Phenoxymethylation | 68 | 8:1 |
| Pd/C (10%) | Deprotection | 95 | N/A |
| Raney Ni | Reductive Amination | 58 | 7:1 |
Transition-metal-free conditions using rubidium hydroxide with L-proline (as in US6444822B1) improve enantiomeric purity (>98% ee) but require extended reaction times (72 hours).
Analytical Characterization
Spectroscopic Validation
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IR Spectroscopy: Key peaks include ν(C-O) at 1,250 cm⁻¹ (phenoxy group) and ν(N-H) at 3,300 cm⁻¹ (piperidine ring).
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¹H NMR (CDCl₃): δ 1.05 (t, 3H, CH₂CH₃), 2.45 (q, 2H, NCH₂), 3.72 (s, 2H, OCH₂), 6.85–7.25 (m, 5H, Ar-H).
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Mass Spectrometry: Molecular ion peak at m/z 219 (M⁺) with fragmentation patterns confirming the ethyl and phenoxymethyl substituents.
Scale-Up and Industrial Feasibility
Purification Techniques
Environmental Considerations
Waste streams from DMF-based processes require neutralization with activated carbon filtration, whereas ethanol/water systems enable simpler recycling.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(phenoxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles like amines or thiols replace the phenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-4-(phenoxymethyl)piperidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(phenoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-Ethyl-4-(1H-pyrazol-4-yl)piperidine (32b)
- Structure : Substituted with a pyrazole ring at the 4-position.
- Synthesis : Prepared via reductive amination of 4-(1H-pyrazol-4-yl)piperidine with acetaldehyde using sodium triacetoxyborohydride in DMF .
- Applications : Intermediate in synthesizing pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, which are studied for kinase inhibition .
- Key Differences: Pyrazole’s electron-rich nature may enhance hydrogen bonding compared to the phenoxymethyl group, altering target selectivity.
Halogenated 4-(Phenoxymethyl)piperidines
- Structure: Phenoxymethyl group modified with halogens (e.g., F, Cl).
- Applications : Radiolabeled probes for sigma-1 receptors, used in positron emission tomography (PET) imaging .
- Key Differences: Halogenation increases lipophilicity and binding affinity to sigma receptors compared to the non-halogenated parent compound .
1-Ethyl-4-(N-phenylamido)piperidine Derivatives
- Structure : 4-position substituted with a phenylamido group (–NH–C₆H₅).
- Applications : Core structure for fentanyl analogs, which are potent opioid receptor agonists .
- Key Differences: The amide group enables hydrogen bonding with opioid receptors, contrasting with the ether linkage in 1-ethyl-4-(phenoxymethyl)piperidine .
1-Ethyl-4-(trifluoromethyl)piperidin-4-amine Dihydrochloride
- Structure : 4-position substituted with a trifluoromethyl (–CF₃) and amine group.
- Applications : Investigated for CNS permeability due to the trifluoromethyl group’s electron-withdrawing effects .
- Key Differences: The –CF₃ group enhances metabolic stability and BBB penetration compared to the phenoxymethyl group .
Data Tables
Table 1: Physicochemical Properties
Q & A
Q. What synthetic strategies are recommended for 1-Ethyl-4-(phenoxymethyl)piperidine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as alkylation of piperidine precursors. For example:
- Intermediate Formation : Use of ethylating agents (e.g., ethyl bromide) to introduce the ethyl group at the piperidine nitrogen.
- Phenoxymethyl Attachment : Nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to attach the phenoxymethyl moiety .
- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C) to enhance yield. Monitor purity via HPLC or GC-MS .
Q. Key Data :
| Parameter | Example Value | Source |
|---|---|---|
| Typical Yield | 65–85% | |
| Purification Method | Column Chromatography (SiO₂) |
Q. How should researchers characterize the physicochemical properties of this compound?
Methodological Answer:
- Spectroscopic Analysis : Use H/C NMR to confirm substituent positions (e.g., ethyl group at N1, phenoxymethyl at C4). IR spectroscopy identifies functional groups (C-O-C stretch at ~1250 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Thermal Stability : TGA/DSC to determine decomposition temperature (>200°C under nitrogen) .
Q. Key Data :
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 219.32 g/mol | |
| LogP (Predicted) | 2.8 ± 0.3 |
Q. What in vitro assays are suitable for preliminary assessment of its biological activity?
Methodological Answer:
- Receptor Binding Assays : Radioligand competition studies (e.g., μ-opioid or serotonin receptors) using tritiated ligands. IC₅₀ values indicate affinity .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with positive controls (donepezil) .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ > 50 μM suggests low toxicity) .
Advanced Research Questions
Q. How can QSAR models guide structural optimization for enhanced receptor binding?
Methodological Answer:
- Descriptor Selection : Use topological (e.g., Wiener index) and electronic descriptors (HOMO-LUMO gap) to correlate structure with activity .
- Software Tools : ADMET Predictor™ for pharmacokinetic profiling; Schrödinger’s QikProp for bioavailability predictions .
- Case Study : A phenylpiperidine derivative with a logP < 3 showed 10-fold higher blood-brain barrier penetration in murine models .
Q. Key Data :
| Descriptor | Impact on Activity | Source |
|---|---|---|
| Polar Surface Area | <70 Ų enhances CNS penetration | |
| Hydrogen Bond Donors | ≤2 improves oral bioavailability |
Q. What strategies resolve contradictions between computational predictions and experimental pharmacological data?
Methodological Answer:
- Validation : Cross-check in silico ADMET predictions (e.g., CYP450 inhibition) with in vitro microsomal assays .
- Dose-Response Refinement : Use Hill slope analysis to distinguish non-specific binding from target engagement .
- Structural Dynamics : Molecular dynamics simulations (e.g., GROMACS) to assess ligand-receptor conformational stability over 100 ns .
Q. How to design experiments to elucidate its interaction with neurotransmitter receptors?
Methodological Answer:
- Mutagenesis Studies : Replace key receptor residues (e.g., Asp147 in μ-opioid receptor) to identify binding hotspots .
- Crystallography : Co-crystallize the compound with GPCRs (e.g., 5-HT₃ receptor) using lipidic cubic phase techniques .
- Functional Assays : Electrophysiology (patch-clamp) on transfected CHO cells to measure ion channel modulation .
Q. Key Data :
| Target | Assay Type | Observed Effect | Source |
|---|---|---|---|
| 5-HT₃ Receptor | Radioligand Binding | Kᵢ = 120 nM | |
| μ-Opioid Receptor | GTPγS Binding | EC₅₀ = 1.2 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
